

# A Comparative Meta-Analysis of Clinofibrate in Clinical Trials for Hyperlipidemia

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## Compound of Interest

Compound Name: Clinofibrate

Cat. No.: B1669179

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A comprehensive review of available clinical data on **Clinofibrate** reveals a scarcity of recent, large-scale meta-analyses, positioning it as a less-studied member of the fibrate class of lipid-lowering agents. This guide synthesizes the available clinical trial data for **Clinofibrate**, offering a comparison with other fibrates, primarily fenofibrate and clofibrate, to provide researchers, scientists, and drug development professionals with a clear perspective on its relative efficacy and safety.

Fibrates as a class of drugs primarily target the peroxisome proliferator-activated receptor alpha (PPAR- $\alpha$ ), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPAR- $\alpha$  leads to a cascade of effects, including increased fatty acid oxidation and a reduction in triglyceride levels. While the fundamental mechanism is shared across fibrates, variations in chemical structure can influence their potency, pharmacokinetic profiles, and clinical efficacy.

## Efficacy in Lipid Management

Clinical trial data for **Clinofibrate** is limited, with most studies dating back to the 1980s. One key study investigated the effects of **Clinofibrate** (600 mg/daily for 6-8 weeks) in 15 patients with hyperlipidemia. While this study focused on biliary and serum lipids, it also provided a direct comparison with clofibrate (1.5 g/day) in a subset of six patients. The study noted that **Clinofibrate** administration led to a decrease in the molar percentages of biliary cholesterol and phospholipids, while increasing the molar percentage of bile acids. In contrast, clofibrate was associated with an increase in the lithogenic index.<sup>[1]</sup>

Another study involving 10 patients with diabetes mellitus (five insulin-dependent and five non-insulin-dependent) treated with 600 mg/kg of **Clinofibrate** for four weeks reported no significant changes in total cholesterol or triglyceride concentrations. However, it did find a significant increase in high-density lipoprotein (HDL) cholesterol levels and lecithin cholesterol acyl transferase activity.

For a broader comparative context, data from clinical trials of other fibrates are presented below. It is important to note that direct head-to-head trials with **Clinofibrate** are largely unavailable in recent literature.

**Table 1: Comparative Efficacy of Fibrates on Lipid Parameters (Percentage Change from Baseline)**

Fibrate	Study Population	Total Cholesterol	Triglycerides	LDL Cholesterol	HDL Cholesterol
Clinofibrate	Hyperlipidemia (n=15)	Not Reported	Not Reported	Not Reported	Not Reported
Diabetes Mellitus (n=10)	No Significant Change	No Significant Change	Not Reported	Significant Increase	
Fenofibrate	Hypercholesterolemia	-17.5%	-38%	-20.3%	+11.1%
Combined Hyperlipidemia	-16%	-45%	-6%	+15.3%	
Ciprofibrate (100 mg/day)	Type II Hypercholesterolemia	-20%	-30%	-24%	+9.8%
Clofibrate	Hyperlipidemia (n=6)	Not Reported	Not Reported	Not Reported	Not Reported

Note: Data for **Clinofibrate** is limited and qualitative in some aspects based on available abstracts. Data for other fibrates is derived from separate clinical trials and is provided for

comparative context.

## Safety and Tolerability

The available literature suggests that **Clinofibrate** was generally well-tolerated in the small clinical studies conducted. One study explicitly reported "no adverse side-effects". However, a comprehensive safety profile based on large-scale, long-term clinical trials is not available in the public domain.

For comparison, the safety profiles of other fibrates have been more extensively studied. Common side effects across the fibrate class can include gastrointestinal disturbances, myopathy (muscle pain), and an increased risk of gallstones.

**Table 2: Common Adverse Events Associated with Fibrate Therapy**

Adverse Event	Fenofibrate	Clofibrate
Gastrointestinal	Abdominal pain, nausea, constipation	Nausea, dyspepsia
Musculoskeletal	Myalgia, myositis, rhabdomyolysis (rare)	Myalgia, muscle cramps
Hepatobiliary	Elevated liver enzymes, cholelithiasis (gallstones)	Cholelithiasis
Dermatological	Rash, pruritus	Rash
Other	Headache, dizziness	Fatigue, headache

This table represents a general overview of potential adverse events and is not exhaustive. The frequency and severity of side effects can vary between individuals and specific fibrate drugs.

## Experimental Protocols

Detailed experimental protocols for the early **Clinofibrate** trials are not readily available in their entirety. Based on the abstracts, the following methodologies were employed:

**Clinofibrate** in Hyperlipidemia (1982):

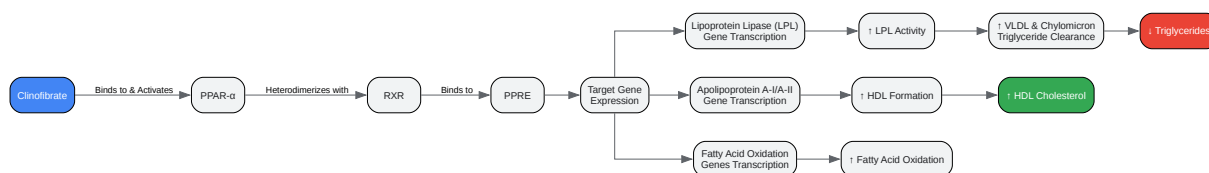
- Study Design: Open-label, sequential treatment.
- Participants: 15 patients with hyperlipidemia.
- Intervention: 600 mg/day of **Clinofibrate** for 6-8 weeks. A subset of 6 patients subsequently received 1.5 g/day of clofibrate for 6-8 weeks.
- Primary Outcome Measures: Molar percentages of biliary cholesterol, bile acids, and phospholipids; lithogenic index. Serum lipid levels were also monitored.

**Clinofibrate** in Diabetes Mellitus (1989):

- Study Design: Placebo-controlled.
- Participants: 10 patients with diabetes mellitus (5 insulin-dependent, 5 non-insulin-dependent) and 6 non-insulin-dependent diabetic controls on placebo.
- Intervention: 600 mg/kg of **Clinofibrate** for 4 weeks.
- Primary Outcome Measures: Serum lipoprotein concentrations (total cholesterol, triglycerides, HDL-cholesterol), lecithin cholesterol acyl transferase activity, and atherogenic index.

## Mechanism of Action: The PPAR- $\alpha$ Signaling Pathway

Fibrates, including **Clinofibrate**, exert their primary therapeutic effect by activating the peroxisome proliferator-activated receptor alpha (PPAR- $\alpha$ ). This activation leads to a series of downstream events that collectively improve the lipid profile.

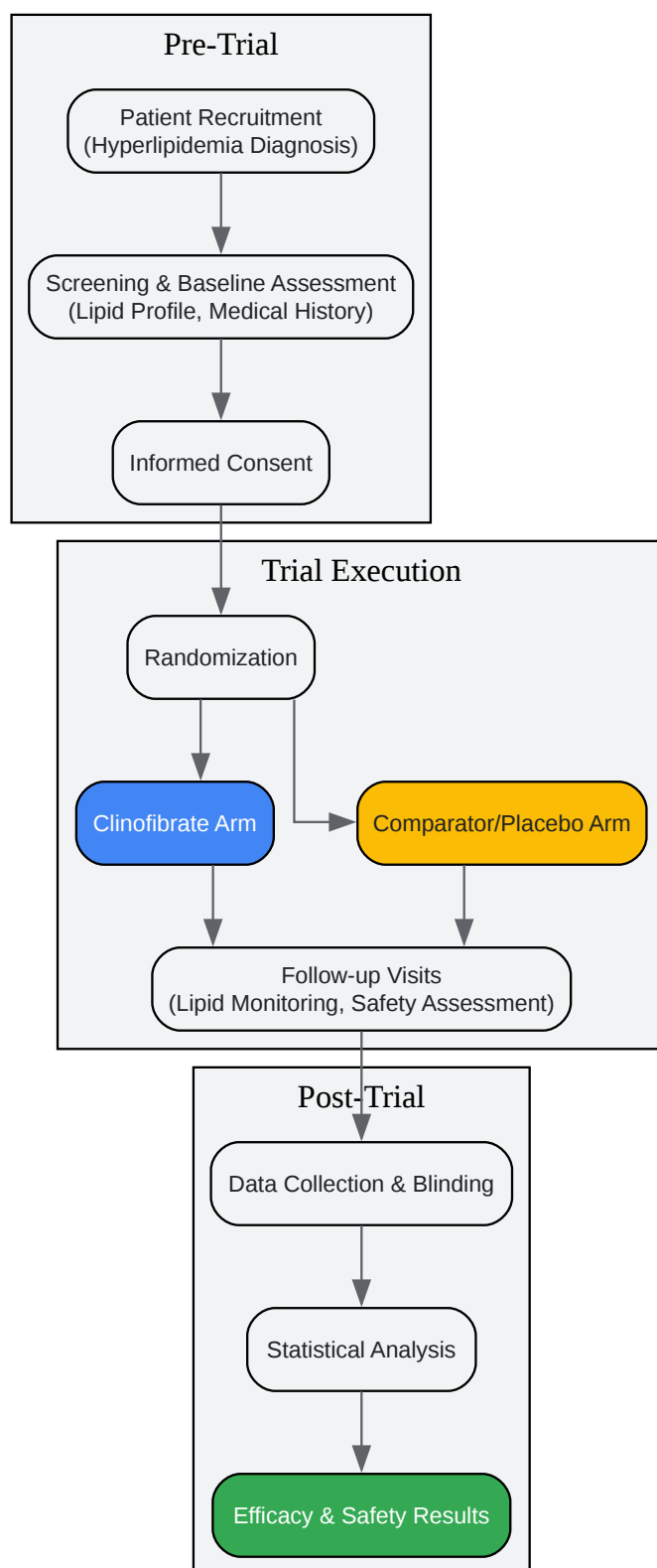


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Caption: **Clinofibrate**'s mechanism of action via PPAR-α activation.

## Clinical Trial Workflow

The general workflow for a clinical trial investigating a lipid-lowering agent like **Clinofibrate** typically follows a standardized process from patient recruitment to data analysis.



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## References

- 1. Clofibrate causes an upregulation of PPAR- $\alpha$  target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
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